(Butylstannylidyne)tris(thioethylene) trilaurate

Description

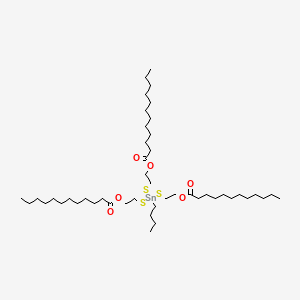

(Butylstannylidyne)tris(thioethylene) trilaurate is an organotin compound featuring a central tin atom coordinated to a butyl group and three thioethylene (–S–CH₂–CH₂–) bridges, each terminating in a laurate (C₁₂H₂₃COO⁻) ester group . Synthesis likely involves esterification of a tin-containing intermediate with lauric acid derivatives, analogous to methods described for related compounds (e.g., benzoic acid esterification in ) .

Properties

CAS No. |

68928-52-9 |

|---|---|

Molecular Formula |

C46H90O6S3Sn |

Molecular Weight |

954.1 g/mol |

IUPAC Name |

2-[butyl-bis(2-dodecanoyloxyethylsulfanyl)stannyl]sulfanylethyl dodecanoate |

InChI |

InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |

InChI Key |

GXGIHTPVCOYQKU-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of butylstannylidyne chloride with thioethylene and lauric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:

Formation of Butylstannylidyne Chloride: Butylstannane is reacted with chlorine gas to form butylstannylidyne chloride.

Reaction with Thioethylene: The butylstannylidyne chloride is then reacted with thioethylene in the presence of a base such as triethylamine to form the intermediate (Butylstannylidyne)tris(thioethylene).

Esterification with Lauric Acid: Finally, the intermediate is esterified with lauric acid in the presence of a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Butylstannylidyne)tris(thioethylene) trilaurate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioethylene groups to thiols.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alcohols and amines are employed in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

(Butylstannylidyne)tris(thioethylene) trilaurate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial agent due to its organotin core.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (Butylstannylidyne)tris(thioethylene) trilaurate involves its interaction with biological molecules through its organotin core and thioethylene groups. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The lauric acid esters may enhance its solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Organotin Thioethylene Esters with Varied Acyl Groups

- Example : (Butylstannylidyne)tris(thioethylene) trioleate (CAS 67361-76-6)

- Structure : Similar core but with trioleate (C₁₈H₃₃COO⁻) esters instead of trilaurate.

- Properties :

- Longer unsaturated acyl chains (oleate) reduce melting point and increase solubility in nonpolar solvents compared to trilaurate.

- Enhanced oxidative stability due to unsaturated bonds in oleate. Applications: Potential use in lubricants or plasticizers where flexibility is critical. Safety: Organotin compounds generally exhibit higher toxicity than non-metallic esters, requiring stringent handling protocols .

Glyceryl Trilaurate (CAS 538-24-9)

- Structure : A triglyceride composed of glycerol esterified with three lauric acid chains.

- Properties: Non-toxic, biodegradable, and widely recognized as safe (GRAS) for food/cosmetic use . Melting point ~46°C; acts as an emulsifier and surfactant.

- Applications :

- Market: Global market data (2024) highlights production in Asia, Europe, and North America, with prices influenced by feedstock availability .

Sucrose Trilaurate

- Structure : Sucrose esterified with three lauric acid chains.

- Properties: High biocompatibility and emulsifying capacity; stable under acidic conditions. Lower thermal stability compared to organotin compounds.

- Applications: Food industry: Emulsifier in baked goods and dairy products. Cosmetics: Non-irritating surfactant in skincare formulations .

Comparative Data Table

Biological Activity

(Butylstannylidyne)tris(thioethylene) trilaurate is an organotin compound with the molecular formula C46H90O6S3Sn. This compound features a butylstannylidyne core, three thioethylene groups, and lauric acid esters, which may impart unique biological activities. Its potential applications in various fields, particularly in biology and medicine, warrant a detailed investigation into its biological activity.

The structure of this compound contributes to its biological interactions. The presence of sulfur atoms in its thioethylene linkages allows for coordination with metal ions, potentially enhancing its reactivity and biological efficacy.

| Property | Value |

|---|---|

| CAS Number | 68928-52-9 |

| Molecular Weight | 954.1 g/mol |

| IUPAC Name | 2-[butyl-bis(2-dodecanoyloxyethylsulfanyl)stannyl]sulfanylethyl dodecanoate |

| InChI Key | GXGIHTPVCOYQKU-UHFFFAOYSA-K |

The biological activity of this compound is primarily attributed to its organotin core, which can interact with various biological molecules. The compound may inhibit enzyme activity by binding to active sites or altering protein conformation. Additionally, the lauric acid esters enhance its solubility, facilitating transport across cell membranes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacteria and fungi. The organotin moiety is known for its ability to disrupt microbial cell membranes.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in microbial growth at certain concentrations, highlighting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In a study involving human cancer cell lines, exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity. The compound induced apoptosis in treated cells, suggesting a mechanism that warrants further exploration for cancer treatment.

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition could have implications for neurological disorders and warrants further investigation into its therapeutic potential.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar organotin compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (Methylstannylidyne)tris(thioethylene) trioleate | C_{45}H_{84}O_6S_3Sn | Exhibits similar antimicrobial properties |

| (Ethylstannylidyne)tris(thioethylene) tripalmitate | C_{54}H_{102}O_6S_3Sn | Known for effectiveness in catalysis |

| (Propylstannylidyne)tris(thioethylene) tristearate | C_{63}H_{120}O_6S_3Sn | Potential applications in polymer chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.